molecular formula C5H7N3S B3266115 3-Amino-2-cyanobut-2-enethioamide CAS No. 41808-30-4

3-Amino-2-cyanobut-2-enethioamide

Cat. No.: B3266115
CAS No.: 41808-30-4
M. Wt: 141.2 g/mol
InChI Key: JQWNLZOXXAMQLU-ARJAWSKDSA-N
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Description

3-Amino-2-cyanobut-2-enethioamide is a chemical compound with the molecular formula C5H7N3S and a molecular weight of 141.2 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a cyano group, and a thioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Amino-2-cyanobut-2-enethioamide involves the reaction of 2-cyano-3-ethoxybut-2-enethioamide with ammonia in methanol. The reaction is carried out at room temperature, and the product is obtained by removing methanol under reduced pressure and collecting the precipitate . The yield of this reaction is approximately 80%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyanobut-2-enethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using hydrogen peroxide in methanol, resulting in the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and cyano groups in the compound can participate in substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in methanol at 0°C, followed by reflux for 4 hours.

    Reduction: Sodium borohydride in an appropriate solvent at room temperature.

    Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield oxidized derivatives, while substitution reactions can produce a variety of substituted thioamides.

Scientific Research Applications

3-Amino-2-cyanobut-2-enethioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyanobut-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-ethoxybut-2-enethioamide: A precursor used in the synthesis of 3-Amino-2-cyanobut-2-enethioamide.

    N-Cyanoacetamides: A class of compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-amino-2-cyanobut-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWNLZOXXAMQLU-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=S)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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